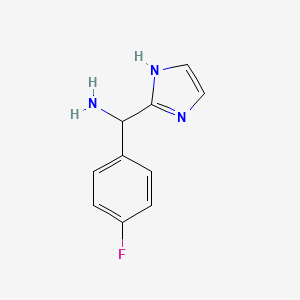

(4-fluorophenyl)(1H-imidazol-2-yl)methanamine

CAS No.: 1517634-93-3

Cat. No.: VC7032696

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1517634-93-3 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.209 |

| IUPAC Name | (4-fluorophenyl)-(1H-imidazol-2-yl)methanamine |

| Standard InChI | InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9(12)10-13-5-6-14-10/h1-6,9H,12H2,(H,13,14) |

| Standard InChI Key | VLEHRAVOCCWTQT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C2=NC=CN2)N)F |

Introduction

(4-Fluorophenyl)(1H-imidazol-2-yl)methanamine is a compound that combines a fluorophenyl group with an imidazole moiety, known for its potential biological activities. This compound is classified as an imidazole derivative, which is significant in medicinal chemistry due to its role in various biological processes and its application in drug development.

Synthesis Methods

The synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine can be achieved through several methodologies. These synthetic routes often utilize solvents like dimethylformamide or acetonitrile under controlled temperatures to optimize yield and purity. Reaction conditions such as temperature, time, and catalyst choice significantly influence the efficiency of the synthesis. For instance, heating under reflux or microwave-assisted synthesis has shown improved yields and reduced reaction times.

Biological Activity and Potential Applications

The compound primarily interacts with somatostatin receptors, mimicking the action of somatostatin and leading to downstream effects such as inhibition of hormone secretion. Studies have shown that derivatives like this compound exhibit potent agonistic activity at somatostatin receptor 3 (SSTR3), with effective concentrations (EC50) reported around 5.2 nM. This highlights its potential for therapeutic applications in conditions where modulation of somatostatin pathways is beneficial.

Analytical Techniques for Characterization

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation. Additionally, techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to assess purity and yield throughout the synthesis process.

Research Findings and Future Directions

The continued exploration of (4-fluorophenyl)(1H-imidazol-2-yl)methanamine may lead to advancements in therapeutic strategies leveraging its unique structural properties and biological activity. Further research is needed to fully exploit its potential in drug development, particularly in targeting somatostatin receptors for therapeutic benefits.

Data Table: Biological Activity of Related Imidazole Derivatives

| Compound Name | Percentage Inhibition | CC₅₀ (µM) |

|---|---|---|

| 11a | 89% | 50.4 |

| 11b | 85% | >200 |

| 11h | 84% | 158.4 |

This data illustrates how modifications in the phenyl groups can significantly affect biological activity, although it pertains to a different set of compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume